molecular formula C16H12N2O5S B3014916 ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate CAS No. 477551-72-7

ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B3014916
CAS No.: 477551-72-7
M. Wt: 344.34
InChI Key: LSWVRRKMYGJXLY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate is a chemical compound. It is a yellow solid with a melting point of 230–232 °C .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 90% . The synthesis involved several steps, including reactions with various reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule . NMR spectroscopy can provide detailed information about the structure of the molecule, including the types of atoms present and their connectivity .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. The reactions can involve various reagents and conditions, and can lead to a variety of products .


Physical and Chemical Properties Analysis

This compound has several notable physical and chemical properties. It is a yellow solid with a melting point of 230–232 °C . It has a molecular weight of 218.21 . The compound is stable under normal conditions, but it should be stored in a sealed container in a dry environment at 2-8°C .

Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis Techniques : Ethyl 2-(4-oxo-4H-chromene-3-carboxamido)thiazole-4-carboxylate derivatives have been synthesized using different methods, including microwave-assisted synthesis and one-pot synthesis techniques. These methods offer efficient and environmentally friendly approaches to produce these compounds (Boominathan et al., 2011), (Reddy & Krupadanam, 2010).

  • Antimicrobial and Antifungal Activities : Many studies have focused on the antimicrobial and antifungal properties of these compounds. For instance, some derivatives have shown significant antibacterial and antifungal activities, making them potential candidates for drug development (Ramaganesh et al., 2010), (Tiwari et al., 2018).

  • Antitumor Activity : Some this compound analogs have shown potential in vitro antitumor activity against various human tumor cell lines, indicating their relevance in cancer research (El-Subbagh et al., 1999).

  • Molecular Docking Studies : Molecular docking studies have been carried out to understand the binding interactions and potential mechanisms of action of these compounds, which is crucial for drug design and discovery (Tiwari et al., 2018).

  • Cytotoxicity and Safety Evaluations : Evaluations of cytotoxicity against human cancer cell lines and in vivo toxicity studies have been conducted to assess the safety and therapeutic potential of these compounds (Tiwari et al., 2018).

Safety and Hazards

This compound may pose certain safety hazards. It is recommended to handle this compound with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound could include further studies to elucidate its mechanism of action, investigations of its potential applications, and development of new synthesis methods .

Properties

IUPAC Name

ethyl 2-[(4-oxochromene-3-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O5S/c1-2-22-15(21)11-8-24-16(17-11)18-14(20)10-7-23-12-6-4-3-5-9(12)13(10)19/h3-8H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWVRRKMYGJXLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=COC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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